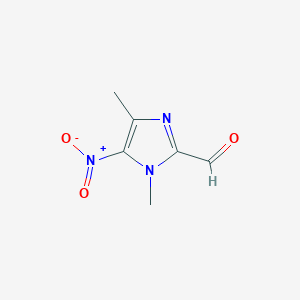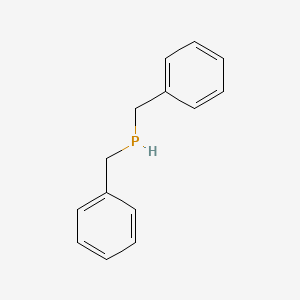
Lithium;bismuth
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;bismuth is a compound that combines the properties of lithium and bismuth. Lithium is a highly reactive alkali metal, while bismuth is a post-transition metal known for its low toxicity and high density. The combination of these two elements results in a compound with unique properties that make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Lithium;bismuth compounds can be synthesized through various methods. One common method involves the reaction of lithium with bismuth halides in an organic solvent. For example, the reaction of lithium with bismuth chloride in tetrahydrofuran (THF) can produce this compound compounds. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound compounds can be produced through high-temperature solid-state reactions. This involves heating a mixture of lithium and bismuth oxides or sulfides at high temperatures in a controlled atmosphere. The resulting product is then purified through various techniques such as recrystallization or sublimation.
化学反応の分析
Types of Reactions
Lithium;bismuth compounds undergo various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium oxide and bismuth oxide.
Reduction: Reduction reactions can convert this compound oxides back to the original compound.
Substitution: this compound can undergo substitution reactions with other halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic compounds, and reducing agents such as hydrogen gas. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include lithium oxide, bismuth oxide, and various organometallic compounds. These products can be further processed for use in various applications.
科学的研究の応用
Lithium;bismuth compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in organic synthesis and as reagents in various chemical reactions.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Studied for their potential use in drug delivery systems and as therapeutic agents for certain medical conditions.
Industry: Used in the production of high-performance batteries, particularly lithium-sulfur batteries, due to their ability to improve the cycle life and performance of the batteries
作用機序
The mechanism of action of lithium;bismuth compounds involves their interaction with various molecular targets and pathways. For example, in lithium-sulfur batteries, this compound compounds act as sulfur hosts, adsorbing polysulfides and accelerating their conversion kinetics. This helps to reduce the loss of active sulfur and improve the cycle life of the batteries .
類似化合物との比較
Lithium;bismuth compounds can be compared with other similar compounds such as:
Lithium;copper: Used in similar applications but with different electrochemical properties.
Lithium;tin: Known for its high capacity in battery applications but with different stability characteristics.
Lithium;lead: Used in various industrial applications but with higher toxicity compared to this compound.
This compound compounds are unique in their combination of low toxicity, high density, and excellent electrochemical properties, making them particularly suitable for use in high-performance batteries and other advanced applications .
特性
分子式 |
BiLi+ |
|---|---|
分子量 |
215.9 g/mol |
IUPAC名 |
lithium;bismuth |
InChI |
InChI=1S/Bi.Li/q;+1 |
InChIキー |
SSGBDIYXZKJALX-UHFFFAOYSA-N |
正規SMILES |
[Li+].[Bi] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)
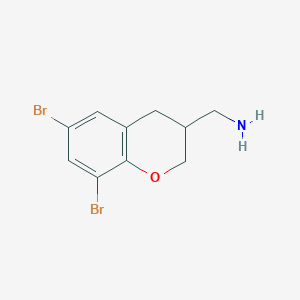
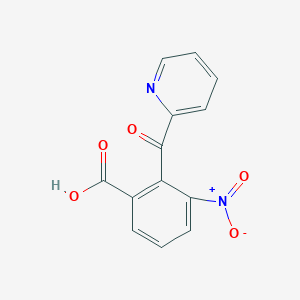
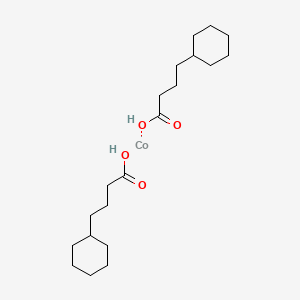
![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
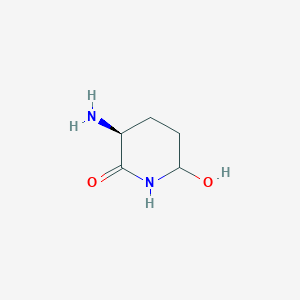
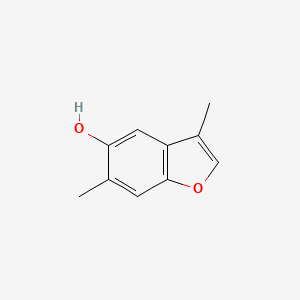
![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)
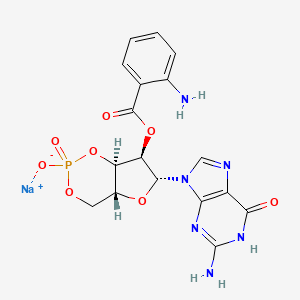
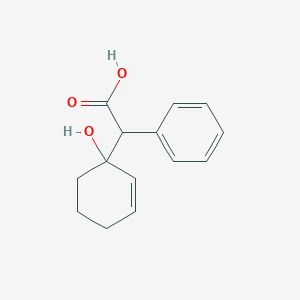
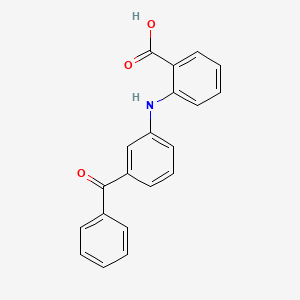
![(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)
